![molecular formula C23H27N5O3 B13396395 N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B13396395.png)
N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a tetrazole ring, a biphenyl group, and a butyramido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group.
Amidation Reaction: The biphenyl-tetrazole intermediate is then subjected to an amidation reaction with a suitable amine to form the butyramido moiety.
Final Coupling: The final step involves coupling the butyramido intermediate with a chiral auxiliary to obtain the desired (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural features can be exploited in the design of novel materials with specific properties, such as conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may find use in the development of new catalysts, polymers, or other industrially relevant materials.
Mechanism of Action
The mechanism of action of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural elements allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The biphenyl and tetrazole moieties play crucial roles in this binding process, while the butyramido group contributes to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid: This compound is unique due to its specific combination of structural features.
(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-ethylbutanoic acid: A similar compound with an ethyl group instead of a methyl group, which may result in different reactivity and biological activity.
(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)acetamido)-3-methylbutanoic acid: Another related compound with an acetamido group, which can influence its chemical properties and applications.
Uniqueness
The uniqueness of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid lies in its specific combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of the tetrazole ring, biphenyl group, and butyramido moiety allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H27N5O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27) |
InChI Key |
OKAQHVJSXLGXET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



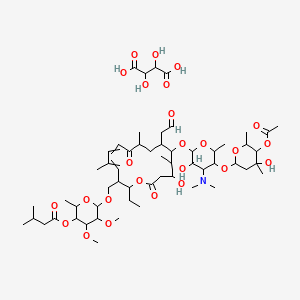
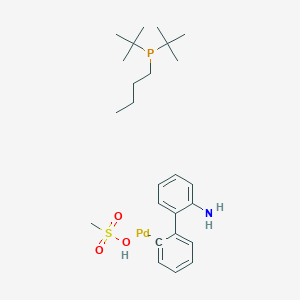
![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate](/img/structure/B13396358.png)
![(6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13396370.png)
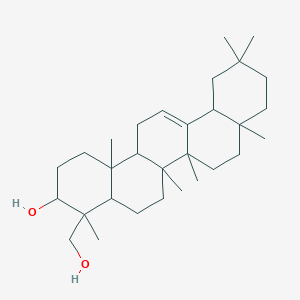
![L-Phenylalanine, N-[1-(N-L-isoleucyl-L-histidyl)-L-prolyl]-](/img/structure/B13396376.png)

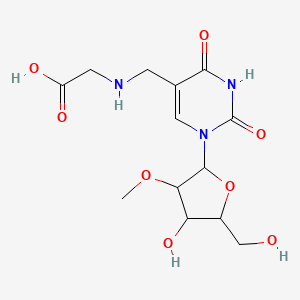
![10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol](/img/structure/B13396380.png)
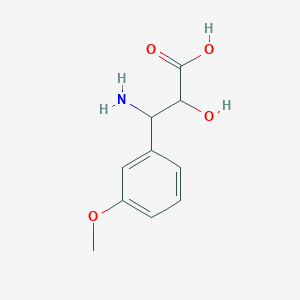
![tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B13396385.png)
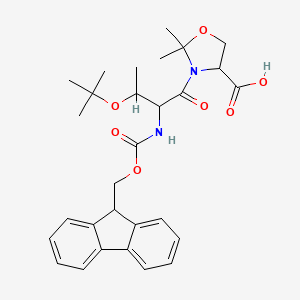
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxy-butanoic Acid](/img/structure/B13396410.png)
